molecular formula C8H5ClIN B15249715 2-(5-Chloro-2-iodophenyl)acetonitrile CAS No. 1261581-00-3

2-(5-Chloro-2-iodophenyl)acetonitrile

Cat. No.: B15249715
CAS No.: 1261581-00-3
M. Wt: 277.49 g/mol
InChI Key: NJZMPGYZDPEFIQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-iodophenyl)acetonitrile is an organic compound that belongs to the class of aryl nitriles It is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-iodophenyl)acetonitrile typically involves the halogenation of a suitable phenylacetonitrile precursor. One common method is the iodination of 5-chloro-2-phenylacetonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

2-(5-Chloro-2-iodophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The acetonitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenylacetonitrile: Similar structure but lacks the chloro substituent.

    2-Chloro-5-iodobenzyl cyanide: Another compound with similar halogenation pattern.

    2-(2-Iodophenyl)acetonitrile: Similar but with different positioning of the chloro group.

Uniqueness

2-(5-Chloro-2-iodophenyl)acetonitrile is unique due to the specific positioning of the chloro and iodo groups on the phenyl ring

Properties

CAS No.

1261581-00-3

Molecular Formula

C8H5ClIN

Molecular Weight

277.49 g/mol

IUPAC Name

2-(5-chloro-2-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5ClIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2

InChI Key

NJZMPGYZDPEFIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)I

Origin of Product

United States

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